PF-1355

Descripción general

Descripción

- PF-06281355 is a selective 2-thiouracil mechanism-based inhibitor of myeloperoxidase (MPO).

- It is used for the treatment of vasculitic diseases, which involve inflammation of blood vessels .

Aplicaciones Científicas De Investigación

Chemistry: PF-06281355 serves as a valuable tool for studying MPO inhibition and related enzymatic processes.

Biology: Researchers explore its impact on immune responses and inflammation.

Medicine: Its potential therapeutic applications include vasculitis treatment.

Industry: While not directly used in industry, understanding its mechanism informs drug development.

Mecanismo De Acción

- PF-06281355 inhibits MPO by binding to its active site, preventing its catalytic activity.

- Molecular targets include MPO itself, and its effects impact inflammatory pathways.

Análisis Bioquímico

Biochemical Properties

PF-1355 plays a significant role in biochemical reactions, particularly as an MPO inhibitor . MPO is a heme-containing peroxidase produced in bone marrow and stored in the azurophilic granules of neutrophils . This compound inhibits MPO activity in a dose-responsive fashion in phorbol ester-stimulated human neutrophils .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing plasma MPO activity, vascular edema, neutrophil recruitment, and elevating circulating cytokines . It also attenuates clozapine-induced release of inflammatory mediators .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as an MPO inhibitor . It is selective for MPO over thyroid peroxidase (TPO) and over a panel of more than 50 enzymes, receptors, transporters, and ion channels . It inhibits MPO activity in isolated human whole blood .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit MPO activity, reduce vascular edema, and decrease neutrophil recruitment

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a model of anti-glomerular basement membrane disease, albuminuria and chronic renal dysfunction were completely suppressed by this compound treatment .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of MPO

Transport and Distribution

Given its role as an MPO inhibitor, it is likely to interact with neutrophils where MPO is stored .

Subcellular Localization

Given its role as an MPO inhibitor, it is likely to be localized where MPO is stored, i.e., in the azurophilic granules of neutrophils .

Métodos De Preparación

Synthetic Routes: The synthetic route to PF-06281355 involves specific chemical transformations to achieve its structure.

Reaction Conditions: Details about specific reaction conditions are proprietary, but it is synthesized through a series of steps.

Industrial Production: Information on industrial-scale production methods is not widely available.

Análisis De Reacciones Químicas

Reactions Undergone: PF-06281355 may undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Specific reagents and conditions are not publicly disclosed.

Major Products: The major products formed during its synthesis are not explicitly documented.

Comparación Con Compuestos Similares

Uniqueness: PF-06281355’s selectivity and mechanism set it apart.

Similar Compounds: While I don’t have a comprehensive list, other MPO inhibitors exist, such as AZD5904 and AZD4831.

Propiedades

IUPAC Name |

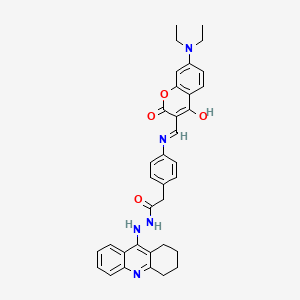

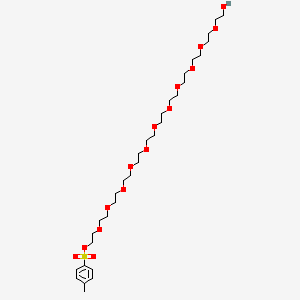

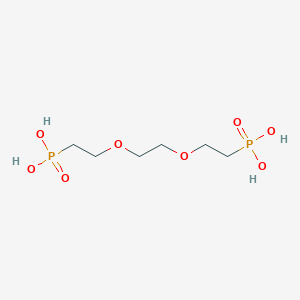

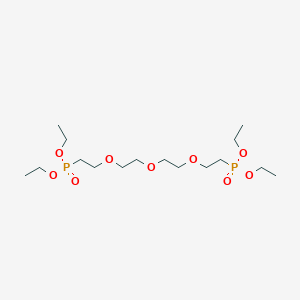

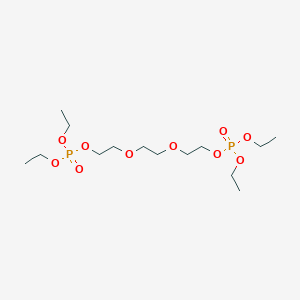

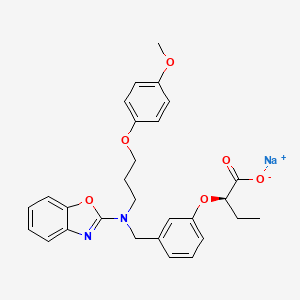

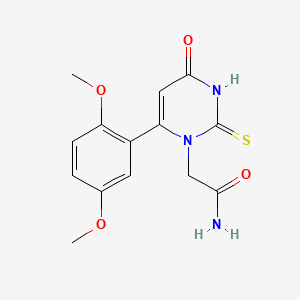

2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBUZOGABRDGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140746 | |

| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1435467-38-1 | |

| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435467-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.